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Compound of Interest

Compound Name: Propoxur-d3

cat. No.: B10860611

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and applications of Propoxur-d3. This deuterated analog of the carbamate
insecticide Propoxur serves as an invaluable internal standard for its quantification in various
matrices. This document details its physicochemical characteristics, and outlines relevant
experimental protocols and analytical methodologies.

Chemical Structure and Properties

Propoxur-d3 is a stable isotope-labeled version of Propoxur, with three deuterium atoms
replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal
internal standard for mass spectrometry-based analytical methods, as it co-elutes with the
unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical and Physical Properties of Propoxur-d3 and Propoxur
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Property

Propoxur-d3

Propoxur

Chemical Name

2-(1-methylethoxy)-phenol 1-
(N-methyl-d3-carbamate)[1]

2-(1-methylethoxy)phenyl

methylcarbamate

Synonyms Propoxur-d3 (N-methyl-d3) Baygon, Unden, Aprocarb
CAS Number 1219798-56-7[1] 114-26-1[2]
Molecular Formula C11H12DsNO3[1] C11H15NO3[2]

Molecular Weight 212.26 g/mol [3] 209.24 g/mol [2]
) ) White to tan crystalline
Physical State Solid[3]
powder[2][4]

Melting Point Not explicitly available 86-92 °C[4]

Boiling Point Not explicitly available Decomposes[4]
Sparingly soluble in DMSO,

Solubility slightly soluble in Methanol[1] 0.2% in water (20°C)[4]
[5]

) =99% deuterated forms (di-ds)
Purity -

[1]

Experimental Protocols
Synthesis of Propoxur-d3

While a specific, detailed synthesis protocol for Propoxur-d3 is not readily available in the

searched literature, a plausible synthetic route can be derived from the known synthesis of

Propoxur. The key step is the introduction of the deuterated N-methyl group.

Proposed Synthesis Workflow:
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Caption: Proposed synthesis workflow for Propoxur-d3.
Methodology:

e Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel,
add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar
ratio of approximately 1:0.001-0.05.[6]

o Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyl-
d3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be
approximately 1:1 to 1:1.2.[6]

o Reaction: After the addition is complete, heat the reaction mixture to a temperature between
60 and 110 °C for 0.5 to 3 hours.[6]

o Work-up: After the reaction is complete, the crude Propoxur-d3 can be isolated.

 Purification: The crude product can be purified by recrystallization from a suitable solvent or
by column chromatography to yield pure Propoxur-d3.

Purification of Propoxur

A general method for the purification of Propoxur, which can be adapted for Propoxur-d3,
involves melt crystallization.
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Methodology:

e Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or
dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is
completely melted.

o Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur
(around 85-90 °C) at a rate of approximately 0.1 °C/min.

« |solation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is
complete. Remove the liquid phase to obtain the purified Propoxur crystals.

Quantification of Propoxur using Propoxur-d3 as an
Internal Standard

Propoxur-d3 is primarily used as an internal standard for the accurate quantification of
Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]

Sample Preparation and Extraction Workflow:
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sis

Caption: General workflow for sample analysis using an internal standard.
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LC-MS/MS Methodology:
o Chromatographic Separation:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like
formic acid or ammonium formate, is employed for optimal separation.

o Flow Rate: Typically in the range of 0.2-0.5 mL/min.
e Mass Spectrometry Detection:

o lonization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for
Propoxur and Propoxur-d3.

o MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur
and Propoxur-d3. For example, for Propoxur, a potential transition could be m/z 210 ->
111. The corresponding transition for Propoxur-d3 would be m/z 213 -> 114.

o Quantification: The concentration of Propoxur in the sample is determined by comparing
the peak area ratio of the analyte to the internal standard (Propoxur-d3) against a
calibration curve prepared with known concentrations of Propoxur and a fixed
concentration of Propoxur-d3.

Spectroscopic Data

While specific spectra for Propoxur-d3 are not readily available in the searched literature, the
data for unlabeled Propoxur can be used as a reference. The deuterium labeling will cause
predictable shifts in the mass spectrum and subtle changes in the NMR spectrum.

Table 2: Spectroscopic Data for Propoxur
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Technique

Key Observations for
Propoxur

Expected Observations for
Propoxur-d3

Mass Spectrometry (EI)

Molecular lon (M+): m/z 209.
Key fragments at m/z 152,
110, 111, 93, 81, 57.[2]

Molecular lon (M*): m/z 212.
Key fragments will be shifted
by +3 amu if they contain the
N-methyl-d3 group. For
example, the fragment
corresponding to the loss of
the isopropoxy group would be

expected at m/z 155.

1H NMR (CDCls, 400 MHz)

o (ppm): ~1.3 (d, 6H, -
CH(CHs)2), ~2.9 (d, 3H, -
NHCHs), ~4.6 (sept, 1H, -
CH(CHs)2), ~5.0 (br s, 1H, -
NH), ~6.9-7.2 (m, 4H, Ar-H).[2]

The doublet at ~2.9 ppm for
the N-methyl protons will be
absent. The broad singlet for
the -NH proton may show a
different coupling pattern or be
a sharper singlet. Other signals
should remain largely

unchanged.

13C NMR (CDCls, 100.40 MHz)

o (ppm): Signals
corresponding to the aromatic
carbons, the isopropoxy group,
the carbamate carbonyl, and

the N-methyl carbon.

The signal for the N-methyl
carbon will be a triplet due to
coupling with deuterium and
will be shifted slightly upfield.
Other signals should be very

similar to those of Propoxur.

Signaling Pathways and Logical Relationships

Propoxur, the parent compound of Propoxur-d3, is known to be a cholinesterase inhibitor.[4]

Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE),

leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This

disrupts normal nerve impulse transmission.

Acetylcholinesterase Inhibition Pathway:
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Caption: Simplified pathway of Propoxur-induced neurotoxicity.

Conclusion

Propoxur-d3 is an essential analytical tool for researchers and scientists in fields such as
environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures
the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide
provides a foundational understanding of its properties and applications, and while a detailed
synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound
approach for its preparation. The provided analytical methodologies and spectroscopic
information will aid in the effective utilization of this important isotopically labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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